molecular formula C15H14N2O3S2 B2845113 ethyl 2-{8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,5,10(14)-tetraen-6-yl}acetate CAS No. 438481-38-0

ethyl 2-{8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,5,10(14)-tetraen-6-yl}acetate

Cat. No.: B2845113
CAS No.: 438481-38-0
M. Wt: 334.41
InChI Key: USIGZNUNGZKAAL-UHFFFAOYSA-N
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Description

Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification to introduce the ethyl acetate group . The reaction conditions typically involve the use of solvents such as dichloromethane and ethanol, with temperature control being crucial to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(9),2,5,10(14)-tetraen-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-2-20-11(18)6-8-7-21-15-16-13-12(14(19)17(8)15)9-4-3-5-10(9)22-13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIGZNUNGZKAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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